3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride
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Overview
Description
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride is a chemical compound with the molecular formula C13H16BrN·HCl. It is known for its unique structure, which includes a bromophenyl group attached to a cyclopropyl ring, further connected to a pyrrolidine ring. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, where a suitable alkene reacts with a carbene or carbenoid reagent.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential therapeutic agent or in the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)pyrrolidine;hydrochloride
- 3-(4-Bromophenyl)pyrrolidine;hydrochloride
Uniqueness
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific chemical and biological interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
3-[1-(4-bromophenyl)cyclopropyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN.ClH/c14-12-3-1-10(2-4-12)13(6-7-13)11-5-8-15-9-11;/h1-4,11,15H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFHEXWWNOEIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2(CC2)C3=CC=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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